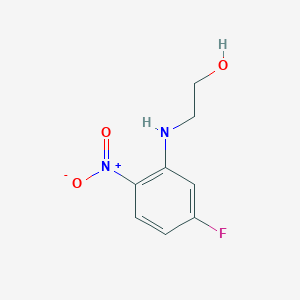![molecular formula C12H15IN2 B8620643 [2-(5-iodo-1H-indol-3-yl)ethyl]dimethylamine](/img/structure/B8620643.png)
[2-(5-iodo-1H-indol-3-yl)ethyl]dimethylamine
概要
説明
[2-(5-iodo-1H-indol-3-yl)ethyl]dimethylamine is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. This particular compound features an indole core with an iodine atom at the 5-position and a dimethylaminoethyl side chain at the 2-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(5-iodo-1H-indol-3-yl)ethyl]dimethylamine typically involves the iodination of an indole precursor followed by the introduction of the dimethylaminoethyl group. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the 5-position of the indole ring. The resulting 5-iodoindole can then be reacted with N,N-dimethylethanolamine under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
[2-(5-iodo-1H-indol-3-yl)ethyl]dimethylamine can undergo various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of the corresponding indole derivative.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be used to replace the iodine atom.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: 2-(1H-indol-3-yl)-N,N-dimethylethanamine.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
科学的研究の応用
[2-(5-iodo-1H-indol-3-yl)ethyl]dimethylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of bacterial infections and cancer.
Industry: Used in the development of new materials and as a precursor in various chemical processes.
作用機序
The mechanism of action of [2-(5-iodo-1H-indol-3-yl)ethyl]dimethylamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects. Additionally, it can interact with DNA and proteins, affecting cellular processes and potentially leading to anticancer effects .
類似化合物との比較
Similar Compounds
2-(5-Bromo-1H-indol-3-yl)-N,N-dimethylethanamine: Similar structure but with a bromine atom instead of iodine.
2-(5-Chloro-1H-indol-3-yl)-N,N-dimethylethanamine: Similar structure but with a chlorine atom instead of iodine.
2-(5-Fluoro-1H-indol-3-yl)-N,N-dimethylethanamine: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in [2-(5-iodo-1H-indol-3-yl)ethyl]dimethylamine imparts unique properties to the compound, such as increased molecular weight and potential for specific interactions with biological targets. The iodine atom can also influence the compound’s reactivity and stability compared to its halogenated analogs .
特性
分子式 |
C12H15IN2 |
|---|---|
分子量 |
314.17 g/mol |
IUPAC名 |
2-(5-iodo-1H-indol-3-yl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C12H15IN2/c1-15(2)6-5-9-8-14-12-4-3-10(13)7-11(9)12/h3-4,7-8,14H,5-6H2,1-2H3 |
InChIキー |
XYQLQZJFTUUKHM-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)I |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

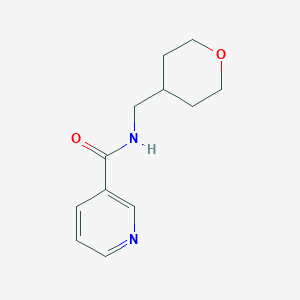
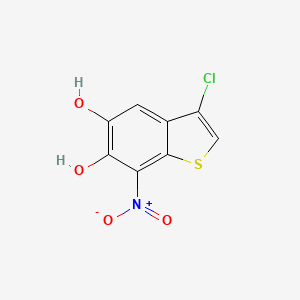

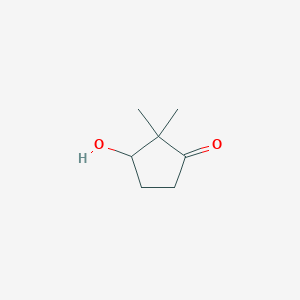

![6-bromo-4-methyl-N-[4-(trifluoromethyl)pyridine-2-yl]pyridine-2-amine](/img/structure/B8620610.png)

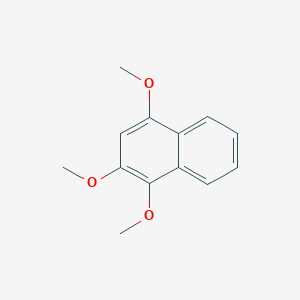

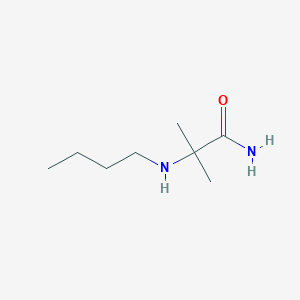
![3-methyl-5-(1H-pyrazol-5-yl)-2H-pyrazolo[3,4-c]pyridine](/img/structure/B8620645.png)
![2,3,4,4a,9,9a-hexahydro-1H-indeno[2,1-b]pyridine](/img/structure/B8620646.png)
